1-Chloroanthracene

Description

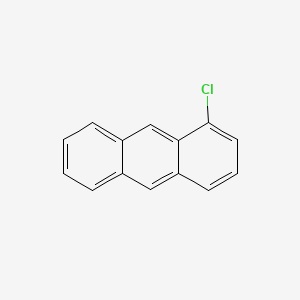

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloroanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIHSAFSOOUEGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871110 | |

| Record name | 1-Chloroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 1-Chloroanthracene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4985-70-0, 50602-11-4 | |

| Record name | 1-Chloroanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4985-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004985700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloroanthracene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloroanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Chloroanthracene chemical structure and IUPAC name

An In-depth Technical Guide to 1-Chloroanthracene

This technical guide provides a comprehensive overview of this compound, including its chemical structure, IUPAC nomenclature, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and IUPAC Name

This compound is a halogenated polycyclic aromatic hydrocarbon. It consists of an anthracene (B1667546) core, which is a tricyclic aromatic system of three fused benzene (B151609) rings, with a single chlorine atom substituted at the 1-position.

The chemical structure of this compound is depicted in the following diagram:

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 212.67 g/mol | [1][3] |

| Melting Point | 77-80 °C | [4] |

| Density | 1.171 g/mL at 25 °C | [4][5] |

| Form | Solid | [1][4] |

| LogP (Octanol/Water) | 4.646 (Calculated) | [3][6] |

| Water Solubility | -5.77 (log10 WS in mol/L, Calculated) | [3][6] |

| Boiling Point (Predicted) | 631.75 K (358.6 °C) | [3][6] |

| InChI Key | SRIHSAFSOOUEGL-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Cl | [1] |

Experimental Protocols

Synthesis of Chloroanthracene

Direct, selective synthesis of this compound is not widely reported in standard literature. Electrophilic chlorination of anthracene typically yields a mixture of isomers, with the 9- and 10-positions being the most reactive. The following protocol details the synthesis of 9-chloroanthracene (B1582455), a closely related isomer, which serves as a representative method for the chlorination of anthracene.

Reaction: Synthesis of 9-Chloroanthracene from Anthracene

Materials:

-

Anthracene (0.100 mole, 17.8 g)

-

Anhydrous cupric chloride (0.202 mole, 27.2 g)

-

Carbon tetrachloride (500 mL)

-

Alumina for chromatography (200 g)

Equipment:

-

1-L two-necked flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Heating mantle

-

Filtration apparatus

-

Chromatography column (35 mm diameter)

-

Rotary evaporator

Procedure:

-

In a dry, 1-L two-necked flask equipped with a mechanical stirrer and a reflux condenser, combine anthracene (17.8 g) and anhydrous cupric chloride (27.2 g).

-

Add 500 mL of carbon tetrachloride to the flask.

-

Stir the mixture and heat it to reflux. Continue heating under reflux for 18–24 hours. During this time, the brown cupric chloride will convert to white cuprous chloride, and hydrogen chloride gas will evolve.

-

After the reaction is complete, cool the mixture and remove the cuprous chloride by filtration.

-

Pass the resulting carbon tetrachloride solution through a 35-mm chromatography column packed with 200 g of alumina.

-

Elute the column with an additional 400 mL of carbon tetrachloride.

-

Combine the eluates and evaporate the solvent to dryness using a rotary evaporator.

-

The resulting product is 9-chloroanthracene as a lemon-yellow solid. The expected yield is between 19–21 g (89–99%).

Note on Isomer Selectivity: The direct chlorination of anthracene often leads to a mixture of products. The synthesis of a specific isomer like this compound may require a multi-step synthetic route involving a starting material with a directing group to favor substitution at the 1-position, followed by removal of that group.

Analytical Methodology

The analysis of this compound, particularly in environmental or biological samples, is typically performed using chromatographic techniques coupled with mass spectrometry.

Technique: Gas Chromatography-Mass Spectrometry (GC/MS)

Sample Preparation (General Protocol for Water Samples):

-

Solid Phase Extraction (SPE): Pass a known volume of the aqueous sample through an SPE cartridge (e.g., containing coconut charcoal) to extract the analyte.

-

Elution: Elute the this compound from the cartridge using a small volume of a suitable organic solvent, such as dichloromethane.

-

Concentration and Drying: Adjust the extract volume as needed and add an internal standard. Dry the extract using anhydrous sodium sulfate.

GC/MS Analysis:

-

Injection: Inject the prepared sample into the GC/MS system. A splitless injection mode is often used for trace analysis.

-

Separation: Use a high-resolution fused silica (B1680970) capillary GC column to separate this compound from other components in the sample.

-

Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

-

Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum to those of a certified reference standard. Quantify the concentration by comparing its response to that of the internal standard.

An alternative analytical technique that has been reported for the simultaneous determination of this compound and 9-bromoanthracene (B49045) is matrix isopotential synchronous fluorescence spectrometry combined with a derivative technique. This method can be applied for direct analysis in mixtures without extensive pre-separation.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from synthesis to analysis of a chloroanthracene compound.

References

An In-depth Technical Guide on the Physical Properties of 1-Chloroanthracene Solid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Chloroanthracene in its solid state. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and logical workflows for characterization.

Core Physical and Chemical Properties

This compound is a chlorinated polycyclic aromatic hydrocarbon (PAH).[1] Its fundamental properties are crucial for understanding its behavior in various experimental and developmental contexts. It presents as a solid in its typical crystalline form.[1][2]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes and References |

| Molecular Formula | C₁₄H₉Cl | - | [3][4][5] |

| Molecular Weight | 212.67 | g/mol | [3][4][5] |

| Melting Point | 77 - 80 | °C | Liturature value.[2][6][7][8] |

| Boiling Point | ~275.35 | °C | Rough estimate; may sublime.[6][8] |

| Density | 1.171 | g/mL | at 25 °C (lit.).[2][3][6][7][8] |

| Appearance | Solid | - | [2] |

| CAS Number | 4985-70-0 | - | [3][4][5][7] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., benzene, chloroform). | - | [1][9] |

Experimental Protocols for Characterization

Accurate determination of the physical properties of solid this compound relies on standardized experimental techniques. Below are detailed methodologies for key analyses.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in heat required to increase the temperature of a sample and a reference as a function of temperature.[10] It is a precise method for determining the melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards, such as indium.[11]

-

Experimental Conditions:

-

The sample is placed in the DSC cell under an inert nitrogen atmosphere.

-

The sample is heated at a constant rate, typically 5-10 K/min.

-

The heat flow to the sample is measured relative to the reference pan.

-

-

Data Analysis: The melting point is determined from the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak is proportional to the enthalpy of fusion.

Crystal Structure Determination via X-ray Diffraction (XRD)

X-ray Diffraction is the primary technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid.[12] For organic compounds like this compound, either single-crystal or powder XRD can be employed.

Methodology for Single-Crystal XRD:

-

Crystal Growth: High-quality single crystals of this compound are grown, often by slow evaporation of a saturated solution in an appropriate organic solvent.[13] The crystals should have well-defined faces and be of a suitable size for the instrument.[12][13]

-

Data Collection:

-

A suitable crystal is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The crystal is rotated, and the diffraction patterns are collected from multiple angles on a detector.[12]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is used to determine the unit cell parameters and space group.

-

The atomic positions are determined from the diffraction intensities.

-

The structural model is refined to achieve the best fit with the experimental data. A crystal structure for this compound is available in the Cambridge Structural Database.[4]

-

Methodology for Powder XRD (PXRD):

When suitable single crystals cannot be obtained, powder X-ray diffraction is a viable alternative for structural analysis.[14][15]

-

Sample Preparation: A polycrystalline sample of this compound is finely ground to ensure random orientation of the crystallites.

-

Data Collection: The powdered sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as a function of the scattering angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. Advanced techniques like Rietveld refinement can be used to refine the crystal structure from powder data.[16]

Visualization of Experimental Workflow

The logical flow for the physical characterization of this compound solid is crucial for systematic analysis. The following diagram illustrates a typical workflow.

Caption: Workflow for the physical characterization of this compound solid.

References

- 1. CAS 4985-70-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound 95 4985-70-0 [sigmaaldrich.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound | C14H9Cl | CID 39740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anthracene, 1-chloro- [webbook.nist.gov]

- 6. This compound | 4985-70-0 [chemicalbook.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound CAS#: 4985-70-0 [m.chemicalbook.com]

- 9. 1-Chloroanthraquinone | C14H7ClO2 | CID 6709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 12. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloroanthracene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, and synthetic approaches for 1-chloroanthracene. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the characteristics and potential applications of this polycyclic aromatic hydrocarbon.

Core Molecular and Physical Properties

This compound is a chlorinated polycyclic aromatic hydrocarbon. Its fundamental properties are summarized in the table below, providing a foundational understanding of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉Cl | [1] |

| Molecular Weight | 212.67 g/mol | [1] |

| CAS Number | 4985-70-0 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 77-80 °C | [2] |

| Density | 1.171 g/mL at 25 °C | [2] |

| Solubility | Soluble in organic solvents like benzene (B151609) and chloroform; low solubility in water. | [3] |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound. A summary of available spectroscopic data is presented below.

| Spectrum Type | Data Availability and Source |

| ¹H NMR | Available from SpectraBase.[4] |

| ¹³C NMR | Available from SpectraBase and ChemicalBook.[4][5] |

| Infrared (IR) | FTIR spectra (KBr wafer, ATR-IR, and vapor phase) are available.[1] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available from the NIST WebBook.[6] |

| UV-Vis Spectroscopy | As a polycyclic aromatic hydrocarbon, it is expected to absorb in the UV-Vis region, providing information about its electronic transitions.[7] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search, a common method for the chlorination of anthracene (B1667546) involves electrophilic substitution. A representative protocol for the synthesis of a related isomer, 9-chloroanthracene (B1582455), is provided by Organic Syntheses, which utilizes anthracene and cupric chloride in a carbon tetrachloride solvent.[8] This method can be adapted for the synthesis of other chloroanthracene isomers.

The presence of the chlorine atom on the anthracene ring influences its reactivity, making it a versatile intermediate for further chemical modifications through reactions such as nucleophilic substitution or cross-coupling reactions.[9] The anthracene core itself is reactive, particularly at the 9 and 10 positions, and can undergo oxidation and cycloaddition reactions.[10]

Experimental Protocol: Synthesis of 9-Chloroanthracene (A Representative Method)

This protocol, adapted from Organic Syntheses, details the preparation of 9-chloroanthracene and serves as a model for the chlorination of anthracene.[8]

Materials:

-

Anthracene

-

Anhydrous cupric chloride

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Alumina for chromatography

Procedure:

-

In a dry, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine anthracene and anhydrous cupric chloride in carbon tetrachloride.

-

Heat the reaction mixture under reflux with stirring for 18-24 hours. During this time, the brown cupric chloride will convert to white cuprous chloride, and hydrogen chloride gas will be evolved.

-

After the reaction is complete, cool the mixture and remove the cuprous chloride by filtration.

-

Purify the filtrate by passing it through a chromatography column packed with alumina, eluting with carbon tetrachloride.

-

Evaporate the solvent from the collected eluate to yield 9-chloroanthracene.

Potential Applications in Research and Drug Development

Chlorinated organic compounds play a significant role in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[11] The introduction of a chlorine atom can modulate a molecule's pharmacokinetic and pharmacodynamic properties.[12]

While specific applications of this compound in drug development are not extensively documented, its properties suggest potential areas of investigation. As a polycyclic aromatic hydrocarbon, it has been used to study the effects of this class of compounds on cellular communication pathways.[2] Its fluorescent properties also make it a candidate for use as a chemical probe in biological research.[3] Further research may uncover its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of a chloroanthracene derivative, based on the representative protocol.

References

- 1. This compound | C14H9Cl | CID 39740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95 4985-70-0 [sigmaaldrich.com]

- 3. CAS 4985-70-0: this compound | CymitQuimica [cymitquimica.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound(4985-70-0) 13C NMR spectrum [chemicalbook.com]

- 6. Anthracene, 1-chloro- [webbook.nist.gov]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. academics.su.edu.krd [academics.su.edu.krd]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

Solubility of 1-Chloroanthracene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-Chloroanthracene in organic solvents. A comprehensive review of publicly available scientific literature reveals a notable absence of quantitative solubility data for this specific compound. This document provides a summary of the available qualitative information and presents quantitative solubility data for the parent compound, anthracene (B1667546), to serve as a reference point for understanding the solubility behavior of this class of polycyclic aromatic hydrocarbons (PAHs). Furthermore, this guide furnishes a detailed, generalized experimental protocol for the determination of the solubility of crystalline organic compounds in organic solvents, which can be adapted for this compound. This information is intended to be a valuable resource for researchers and professionals engaged in work that requires the dissolution of this compound.

Introduction

This guide aims to bridge this information gap by providing a consolidated overview of the known qualitative solubility characteristics of this compound and by offering a practical framework for its experimental determination. By presenting solubility data for the structurally related parent compound, anthracene, this paper provides a valuable proxy for estimating the solubility of this compound in various solvent systems.

Solubility of this compound: State of Knowledge

Qualitative assessments indicate that this compound is generally soluble in aromatic and chlorinated organic solvents. However, quantitative data, such as mole fraction, molarity, or mass-per-volume solubility at specified temperatures, remains unreported in readily accessible literature.

Reference Data: Solubility of Anthracene

To provide a comparative baseline, the following table summarizes the experimentally determined mole fraction solubility of anthracene, the parent PAH of this compound, in a range of organic solvents at 298.15 K (25 °C). This data is compiled from the IUPAC Solubility Data Series and other peer-reviewed publications.[1][2] It is important to note that the presence of the chloro-substituent in this compound will influence its solubility relative to anthracene due to changes in molecular polarity, size, and intermolecular forces.

| Organic Solvent | Mole Fraction (x₁) at 298.15 K |

| Nonane | Data not readily available |

| Dodecane | Data not readily available |

| 1,2-Dimethylbenzene | Data not readily available |

| 1,3-Dimethylbenzene | Data not readily available |

| Methanol | 0.000033 |

| Ethanol | 0.000085 |

| 1-Propanol | 0.000121 |

| 2-Propanol | 0.000082 |

| 1-Butanol | 0.000183 |

| 1-Pentanol | 0.000264 |

| 1-Hexanol | 0.000366 |

| 1-Heptanol | 0.000486 |

| 2-Methyl-1-butanol | Data not readily available |

| 2-Methyl-1-pentanol | Data not readily available |

| 2-Propanone (Acetone) | Data not readily available |

| Cyclohexane | Data not readily available |

Note: The solubility data for several solvents were not immediately available in the primary search results. The provided data is indicative of the general solubility trends of anthracene.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the experimental determination of the solubility of a crystalline organic solid, such as this compound, in an organic solvent. This method is based on the widely used shake-flask method coupled with spectroscopic concentration analysis.[1][3]

4.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Temperature-controlled incubator shaker

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Scintillation vials or other suitable sealed containers

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an incubator shaker set to a constant temperature (e.g., 298.15 K).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with constant agitation to ensure saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis for Density (Optional but Recommended):

-

Record the mass of the volumetric flask containing the known volume of the saturated solution to determine its density.

-

-

Quantitative Dilution:

-

Accurately dilute the saturated solution with the same organic solvent to a concentration that falls within the linear range of the UV-Vis spectrophotometer's calibration curve. A series of dilutions may be necessary.

-

-

Spectrophotometric Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to construct a calibration curve.

-

Measure the absorbance of the diluted saturated solution samples.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mol/L, g/L, or mole fraction).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the surveyed literature, this guide provides essential information for researchers and professionals. By understanding the qualitative solubility characteristics and leveraging the provided reference data for anthracene, an informed approach can be taken for applications involving this compound. The detailed experimental protocol offers a robust methodology for determining the precise solubility of this compound in any organic solvent of interest, thereby enabling the generation of critical data for future research and development. It is recommended that researchers undertaking such measurements publish their findings to contribute to the broader scientific knowledge base.

References

An In-depth Technical Guide on the Physical Properties of 1-Chloroanthracene

This guide provides a comprehensive overview of the melting and boiling points of 1-chloroanthracene, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, a general experimental protocol for melting point determination, and a visualization of the experimental workflow.

Data Presentation: Physical Properties of this compound

The following table summarizes the key physical properties of this compound. It is important to note that while the melting point is well-documented from experimental data, the boiling point is largely based on estimations.

| Property | Value | Source |

| Melting Point | 77-80 °C (lit.) | [1][2][3] |

| 77 °C | [4] | |

| Boiling Point | 275.35°C (rough estimate) | [1][3] |

| Not Available | [4] | |

| Density | 1.171 g/mL at 25 °C (lit.) | [1][2] |

| Molecular Formula | C₁₄H₉Cl | [1][4] |

| Molecular Weight | 212.67 g/mol | [2][4] |

Experimental Protocols: Melting Point Determination

While specific experimental protocols for the determination of this compound's melting and boiling points are not detailed in the provided literature, a general methodology for determining the melting point of a crystalline solid like this compound is described below. This protocol is based on standard laboratory practices.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, packing it to a height of 2-3 mm. The tube is then inverted and tapped gently to cause the sample to fall to the bottom.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (around 65 °C for this compound).

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The sample is observed through the magnifying eyepiece.

-

-

Data Recording:

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.

-

-

Cooling and Repetition: The apparatus is allowed to cool, and the measurement can be repeated with a fresh sample and capillary tube to ensure accuracy.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the melting point of a solid compound.

References

Synthesis of 1-Chloroanthracene from Anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines two primary synthetic routes for the preparation of 1-chloroanthracene, a valuable building block in the development of advanced organic materials and pharmaceutical compounds. Direct chlorination of anthracene (B1667546) preferentially occurs at the electronically rich 9- and 10-positions, necessitating indirect methods to achieve substitution at the 1-position. This guide provides detailed experimental protocols, comparative data, and logical workflows for the synthesis of this compound from anthracene via two distinct multi-step pathways: the anthraquinone (B42736) route and the Sandmeyer reaction route.

Route 1: Synthesis via 1-Chloroanthraquinone (B52148) Intermediate

This route involves the initial oxidation of anthracene to anthraquinone, followed by sulfonation, chlorination, and a final reduction to yield this compound. This pathway is well-documented and offers a reliable method for obtaining the desired isomer.

Logical Workflow for Route 1

Caption: Overall workflow for the synthesis of this compound via the anthraquinone route.

Experimental Protocols for Route 1

Step 1: Oxidation of Anthracene to Anthraquinone

A standard and efficient method for the oxidation of anthracene to anthraquinone involves the use of a strong oxidizing agent such as sodium dichromate in sulfuric acid.

Protocol:

-

In a flask equipped with a reflux condenser and a stirrer, a suspension of anthracene (1 equivalent) in glacial acetic acid is prepared.

-

A solution of sodium dichromate (2 equivalents) in a mixture of glacial acetic acid and concentrated sulfuric acid is added portion-wise to the anthracene suspension.

-

The reaction mixture is heated to reflux and maintained at this temperature for 1-2 hours.

-

After cooling, the mixture is poured into a large volume of water.

-

The precipitated anthraquinone is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

Step 2: Sulfonation of Anthraquinone to Potassium Anthraquinone-1-sulfonate

The sulfonation of anthraquinone with oleum (B3057394) in the presence of a mercury catalyst (historically used but now often replaced with less toxic alternatives where possible) selectively yields the 1-sulfonic acid derivative.

Protocol:

-

Anthraquinone (1 equivalent) is added to fuming sulfuric acid (oleum) in a reaction vessel.

-

The mixture is heated, and the reaction is monitored until the desired degree of sulfonation is achieved.

-

The reaction mixture is then carefully poured onto ice, and the precipitated anthraquinone-1-sulfonic acid is collected.

-

The sulfonic acid is converted to its more stable potassium salt by neutralization with a potassium salt solution.

-

The potassium anthraquinone-1-sulfonate is collected by filtration and dried.

Step 3: Synthesis of 1-Chloroanthraquinone

This procedure is adapted from Organic Syntheses, Coll. Vol. 1, p.159 (1941); Vol. 2, p.21 (1922).

Protocol:

-

In a 2-liter three-necked flask fitted with a stirrer, condenser, and dropping funnel, place 20 g (0.061 mole) of potassium anthraquinone-α-sulfonate, 500 cc. of water, and 85 cc. (1 mole) of concentrated hydrochloric acid.

-

Heat the solution to boiling with stirring.

-

Add a solution of 20 g (0.19 mole) of sodium chlorate (B79027) in 100 cc. of water dropwise over a period of three hours.

-

Reflux the mixture for an additional hour.

-

Collect the precipitated α-chloroanthraquinone by suction filtration and wash it free from acid with hot water.

-

After drying in vacuo at 100°C, the product is obtained.

Quantitative Data for Step 3:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume | Yield (%) |

|---|---|---|---|---|

| Potassium Anthraquinone-α-sulfonate | 328.36 | 0.061 | 20 g | - |

| Sodium Chlorate | 106.44 | 0.19 | 20 g | - |

| Concentrated HCl | - | 1 | 85 cc | - |

| 1-Chloroanthraquinone | 242.65 | - | 14.6-14.7 g | 97-98 |

Step 4: Reduction of 1-Chloroanthraquinone to this compound

The reduction of the quinone to the anthracene can be achieved using various reducing agents. A common method involves the use of zinc dust in a suitable solvent.

Protocol:

-

In a round-bottom flask, suspend 1-chloroanthraquinone (1 equivalent) in a suitable solvent such as acetic acid or a mixture of pyridine (B92270) and water.

-

Add zinc powder (excess, e.g., 3-5 equivalents) to the suspension.

-

Heat the mixture to reflux with vigorous stirring for several hours until the reaction is complete (monitored by TLC).

-

After completion, filter the hot reaction mixture to remove excess zinc and other insoluble materials.

-

Upon cooling, the product may precipitate. Alternatively, the solvent can be removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield this compound.

Route 2: Synthesis via Sandmeyer Reaction of 1-Aminoanthracene (B165094)

This alternative route involves the preparation of 1-aminoanthracene, which is then converted to this compound via a Sandmeyer reaction. The synthesis of 1-aminoanthracene itself is a multi-step process starting from anthraquinone.

Logical Workflow for Route 2

Caption: Overall workflow for the synthesis of this compound via the Sandmeyer reaction route.

Experimental Protocols for Route 2

Step 1: Nitration of Anthraquinone to 1-Nitroanthraquinone

Direct nitration of anthraquinone can lead to a mixture of isomers. Procedures have been developed to favor the formation of the 1-nitro isomer.[1]

Protocol:

-

Anthraquinone (1 equivalent) is dissolved in concentrated sulfuric acid.

-

A nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) is added dropwise at a controlled temperature.

-

The reaction is stirred for a specified time, and then the mixture is poured onto ice.

-

The precipitated 1-nitroanthraquinone is filtered, washed with water, and dried.

Step 2: Reduction of 1-Nitroanthraquinone to 1-Aminoanthraquinone

A green and efficient method for this reduction uses sodium hydrogen sulfide (B99878) (NaHS).[2]

Protocol:

-

1-Nitroanthraquinone (1 equivalent) is suspended in water.

-

A solution of sodium hydrogen sulfide (excess) is added to the suspension.

-

The mixture is heated and stirred until the reduction is complete (monitored by a color change from a slurry to a deep red solution).

-

The product, 1-aminoanthraquinone, is isolated by filtration, washed with water, and dried.[2]

Quantitative Data for Step 2:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume | Yield (%) |

|---|---|---|---|---|

| 1-Nitroanthraquinone | 253.21 | - | - | - |

| Sodium Hydrogen Sulfide | 56.06 | - | - | - |

| 1-Aminoanthraquinone | 223.24 | - | - | High |

Step 3: Reduction of 1-Aminoanthraquinone to 1-Aminoanthracene

This reduction is a critical step and can be challenging. A potential method involves a high-temperature reduction with zinc dust.

Protocol:

-

1-Aminoanthraquinone (1 equivalent) is mixed with a large excess of zinc dust.

-

The mixture is heated to a high temperature, typically in a sealed tube or under an inert atmosphere, to effect the reduction and distillation of the product.

-

The crude 1-aminoanthracene is collected and purified by chromatography or recrystallization.

Step 4: Diazotization of 1-Aminoanthracene

The conversion of the primary aromatic amine to a diazonium salt is a standard procedure.[3][4][5][6][7]

Protocol:

-

1-Aminoanthracene (1 equivalent) is dissolved in a mixture of a mineral acid (e.g., HCl) and water, and the solution is cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 equivalents) is added dropwise with stirring, maintaining the temperature below 5 °C.

-

The reaction is stirred for a short period at this temperature to ensure complete formation of the diazonium salt solution.

Step 5: Sandmeyer Reaction to this compound

The diazonium salt is then reacted with a copper(I) chloride solution.[8][9][10][11][12][13]

Protocol:

-

In a separate flask, a solution of copper(I) chloride (catalytic to stoichiometric amount) in concentrated hydrochloric acid is prepared and cooled.

-

The cold diazonium salt solution from the previous step is added slowly to the copper(I) chloride solution with vigorous stirring.

-

Evolution of nitrogen gas is observed. The reaction mixture is allowed to warm to room temperature and then may be gently heated to ensure completion.

-

The product is typically isolated by extraction into an organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude this compound is purified by column chromatography or recrystallization.

Data Presentation Summary

The following table summarizes the key transformations and typical yields for the two synthetic routes.

| Route | Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 1 | Anthracene | Anthraquinone | Na₂Cr₂O₇, H₂SO₄, AcOH | >90 |

| 2 | Anthraquinone | Potassium Anthraquinone-1-sulfonate | Oleum, K⁺ source | Variable | |

| 3 | Potassium Anthraquinone-1-sulfonate | 1-Chloroanthraquinone | NaClO₃, HCl | 97-98[13] | |

| 4 | 1-Chloroanthraquinone | This compound | Zn dust, AcOH or Py/H₂O | Moderate to Good | |

| 2 | 1 | Anthraquinone | 1-Nitroanthraquinone | HNO₃, H₂SO₄ | Variable |

| 2 | 1-Nitroanthraquinone | 1-Aminoanthraquinone | NaHS, H₂O | High[2] | |

| 3 | 1-Aminoanthraquinone | 1-Aminoanthracene | Zn dust, heat | Variable | |

| 4 & 5 | 1-Aminoanthracene | This compound | 1. NaNO₂, HCl2. CuCl | Moderate to Good |

Conclusion

Both presented routes offer viable pathways for the synthesis of this compound from anthracene, circumventing the regioselectivity issues of direct chlorination. Route 1, proceeding through a 1-chloroanthraquinone intermediate, is generally more established and may offer higher overall yields due to well-documented procedures for each step. Route 2, utilizing a Sandmeyer reaction, is a classic method for the introduction of halides onto an aromatic ring but may be hampered by the accessibility and stability of the 1-aminoanthracene precursor. The choice of route will depend on the specific requirements of the researcher, including available starting materials, desired scale, and tolerance for multi-step syntheses. Careful optimization of the reduction steps in both routes is critical for achieving high yields of the final product.

References

- 1. Reduction of anthraquinone derivatives with alkaline dithionite - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diazotization Reaction Mechanism [unacademy.com]

- 8. ias.ac.in [ias.ac.in]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. jk-sci.com [jk-sci.com]

- 13. byjus.com [byjus.com]

The Environmental Fate of Chlorinated Polycyclic Aromatic Hydrocarbons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are a class of persistent and toxic environmental contaminants formed through both primary and secondary chlorination of parent PAHs. Their hydrophobicity and resistance to degradation lead to their accumulation in various environmental compartments, including air, water, soil, sediment, and biota. This technical guide provides a comprehensive overview of the environmental fate of Cl-PAHs, summarizing their sources, transport, transformation processes, and bioaccumulation. Detailed experimental protocols for their analysis and quantitative data on their environmental concentrations, partitioning behavior, and degradation rates are presented. Furthermore, this guide elucidates the primary toxicological mechanism of Cl-PAHs through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Introduction

Chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) are derivatives of polycyclic aromatic hydrocarbons (PAHs) containing one or more chlorine atoms. They are formed during incomplete combustion processes in the presence of chlorine, such as waste incineration and metal smelting, and can also be generated through secondary reactions of parent PAHs in the environment, for instance, in chlorinated water.[1][2] Similar to their parent compounds, Cl-PAHs are of significant environmental concern due to their persistence, potential for long-range transport, bioaccumulation, and toxicity.[3] Some Cl-PAHs have been shown to exhibit greater mutagenicity and dioxin-like toxicity than their parent PAHs, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR).[4][5] Understanding the environmental fate of these compounds is crucial for assessing their ecological and human health risks.

Sources and Environmental Transport

The primary sources of Cl-PAHs to the environment are anthropogenic. They are byproducts of industrial and domestic combustion processes where organic matter and a chlorine source are present.[1] Key emission sources include:

-

Municipal and industrial waste incineration

-

Metallurgical industries

-

Automobile exhaust

-

Coal and biomass combustion

Once released, Cl-PAHs undergo environmental transport and partitioning governed by their physicochemical properties, such as vapor pressure and octanol-water partition coefficient (Kow). Due to their semi-volatile nature, they can be transported over long distances in the atmosphere, partitioned between the gas and particulate phases.[3] Their hydrophobic nature leads to their deposition and accumulation in soil and sediments.[6]

Below is a generalized workflow illustrating the entry and transport of Cl-PAHs in the environment.

Environmental Concentrations

Cl-PAHs are ubiquitously found in various environmental matrices. The following tables summarize reported concentrations in air and sediment.

Table 1: Concentrations of Selected Chlorinated Polycyclic Aromatic Hydrocarbons in Urban Air (pg/m³)

| Compound | Location | Concentration (pg/m³) | Reference |

| 6-Chlorobenzo[a]pyrene (6-ClBaP) | Shizuoka, Japan | 15 (mean) | [7] |

| 1-Chloropyrene | Shizuoka, Japan | 5.2 (mean) | [7] |

| 7-Chlorobenz[a]anthracene | Shizuoka, Japan | 3.1 (mean) | [7] |

| ΣPAH₁₂ (sum of 12 PAHs) | Bangkok, Thailand (PM₂.₁₋₃.₃) | 24,300 ± 15,000 | [8] |

| Benzo[a]pyrene | Europe (typical range) | 1,000 - 20,000 | [9] |

| Benzo[a]pyrene | USA (around) | 1,000 | [9] |

Table 2: Concentrations of Selected Polycyclic Aromatic Hydrocarbons in Sediments (ng/g dry weight)

| Compound | Location | Concentration (ng/g dw) | Reference |

| Total PAHs | Pearl River Delta, China | 323 - 21,329 | [10] |

| Total PAHs | Puget Sound, WA, USA | 15,200 - 125,500 (ng/g OC) | [11] |

| Naphthalene | San Diego Bay, USA | ND - 2.8 | [12] |

| Phenanthrene | San Diego Bay, USA | ND - 46.5 | [12] |

| Pyrene | San Diego Bay, USA | ND - 103 | [12] |

| Benzo[a]pyrene | San Diego Bay, USA | ND - 56.4 | [12] |

| ND: Not Detected, OC: Organic Carbon |

Partitioning Behavior

The partitioning of Cl-PAHs between different environmental compartments is a key determinant of their fate. The octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc) are critical parameters. Generally, Cl-PAHs are more hydrophobic than their parent PAHs, leading to higher Kow and Koc values.[6] This results in their strong association with organic matter in soil and sediment.

Table 3: Physicochemical Properties of Selected Polycyclic Aromatic Hydrocarbons

| Compound | Molecular Weight | log Kow | log Koc (Soil) | Reference |

| Naphthalene | 128 | 3.36 | 2.9 (literature), 4.3 (measured) | [13][14] |

| Phenanthrene | 178 | 4.57 | 4.21 | [13] |

| Pyrene | 202 | 5.18 | 4.8 (literature), 5.8 (measured) | [13][14] |

| Benzo[a]pyrene | 252 | 6.30 | 5.8 (literature), 6.7 (measured) | [14][15] |

Note: Experimentally determined Koc values for a wide range of Cl-PAHs are limited in the literature. The values for parent PAHs indicate a strong tendency to partition to organic matter, a property that is expected to be enhanced by chlorination.

Transformation and Degradation

Cl-PAHs can be transformed in the environment through photodegradation and microbial degradation.

Photodegradation

Photodegradation is a significant removal process for Cl-PAHs in the atmosphere and surface waters. The rates of photodegradation are dependent on the chemical structure of the congener and environmental conditions.

Table 4: Photodegradation Half-lives of Selected Chlorinated Polycyclic Aromatic Hydrocarbons

| Compound | Half-life (hours) | Conditions | Reference |

| 6-Chlorobenzo[a]pyrene (6-ClBaP) | 0.57 | In toluene, photoreactor | [16] |

| 3-Chlorofluoranthene (3-ClFluor) | 29 | In toluene, photoreactor | [16] |

Biodegradation

Microbial degradation is a key process for the removal of PAHs from soil and sediment. While much is known about the biodegradation of parent PAHs, data on the microbial degradation of Cl-PAHs is more limited. Generally, the presence of chlorine atoms can make the aromatic rings more resistant to microbial attack. Biodegradation can occur under both aerobic and anaerobic conditions.[17][18]

Table 5: Biodegradation Half-lives of Selected Polycyclic Aromatic Hydrocarbons

| Compound | Half-life | Conditions | Reference |

| Phenanthrene | 16 - 126 days | Soil and sediment | [19] |

| Benzo[a]pyrene | 229 - 1400 days | Soil and sediment | [19] |

| Naphthalene | 1.8 hours | Microbial consortium | [20] |

| Anthracene | 7.2 hours | Microbial consortium | [20] |

| Pyrene | 10 hours | Microbial consortium | [20] |

Note: These values are for parent PAHs and indicate that higher molecular weight compounds are generally more persistent. The biodegradation of Cl-PAHs is an area requiring further research to determine specific degradation rates and pathways.

Bioaccumulation and Toxicity

Due to their lipophilicity, Cl-PAHs have a high potential for bioaccumulation in organisms, leading to their magnification in food webs.[5][21] The toxicity of many Cl-PAHs is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The binding of a Cl-PAH to the AhR in the cytoplasm initiates a signaling cascade. The ligand-AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the increased transcription of genes encoding for xenobiotic-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1).[13]

The induction of CYP1A1 can lead to the metabolic activation of PAHs and Cl-PAHs into more toxic and carcinogenic metabolites that can bind to DNA and other cellular macromolecules.[8]

Experimental Protocols

Accurate determination of Cl-PAHs in environmental samples requires robust analytical methods involving extraction, cleanup, and instrumental analysis.

Sample Extraction

Soxhlet Extraction (for solid samples like soil and sediment):

-

Homogenize and freeze-dry the sample to a constant weight.

-

Mix the dried sample with a drying agent (e.g., anhydrous sodium sulfate).

-

Place the mixture in a cellulose (B213188) thimble and insert it into a Soxhlet extractor.

-

Spike the sample with a surrogate internal standard solution containing deuterated PAHs.[18]

-

Extract the sample for 16-24 hours with a suitable solvent mixture, such as dichloromethane/hexane (1:1, v/v).[10][22]

-

Concentrate the extract using a rotary evaporator.

Sample Cleanup

Solid-Phase Extraction (SPE):

-

Condition a silica (B1680970) gel or Florisil SPE cartridge with an appropriate solvent (e.g., hexane).

-

Load the concentrated extract onto the cartridge.

-

Wash the cartridge with a non-polar solvent (e.g., hexane) to remove aliphatic interferences.

-

Elute the Cl-PAHs and PAHs with a more polar solvent or solvent mixture (e.g., dichloromethane/hexane).

-

Concentrate the eluate under a gentle stream of nitrogen.

The following diagram illustrates a typical sample preparation workflow for Cl-PAH analysis in solid matrices.

Instrumental Analysis

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the analysis of Cl-PAHs.

Table 6: Example GC-MS/MS Parameters for PAH Analysis

| Parameter | Setting |

| Gas Chromatograph | |

| Column | e.g., Restek Rxi-XLB (20m x 0.18mm x 0.18 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Mode | Pulsed Splitless |

| Inlet Temperature | 280-320°C |

| Oven Program | Ramped temperature program (e.g., 80°C hold, ramp to 320°C) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Collision Gas | Argon |

Specific MRM transitions (precursor ion -> product ion) must be optimized for each target Cl-PAH congener.[2]

Conclusion

Chlorinated polycyclic aromatic hydrocarbons are a complex group of environmental contaminants with significant persistence and toxicity. Their environmental fate is governed by their physicochemical properties, leading to their distribution across various environmental compartments and bioaccumulation in living organisms. While photodegradation can contribute to their removal, their resistance to microbial degradation, particularly for higher chlorinated congeners, is a concern. The primary mechanism of toxicity for many Cl-PAHs involves the activation of the AhR signaling pathway, highlighting their potential as endocrine disruptors and carcinogens.

Further research is needed to fill existing data gaps, particularly concerning the experimental determination of partition coefficients and biodegradation rates for a wider range of Cl-PAH congeners. Continued monitoring and the development of advanced analytical techniques are essential for a comprehensive understanding of the environmental risks posed by these emerging contaminants. This guide provides a foundational understanding for researchers and professionals engaged in environmental science, toxicology, and drug development, where understanding the fate and effects of xenobiotics is paramount.

References

- 1. usgs.gov [usgs.gov]

- 2. peakscientific.com [peakscientific.com]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. Toxicities of Polycyclic Aromatic Hydrocarbons for Aquatic Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Temporal trends and relationships of particulate chlorinated polycyclic aromatic hydrocarbons and their parent compounds in urban air - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Size-segregated analysis of PAHs in Urban air: Source apportionment and health risk assessment in an Urban canal-adjacent environment | PLOS One [journals.plos.org]

- 9. Urban air pollution by polycyclic aromatic hydrocarbons: levels and sources of variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journal.gnest.org [journal.gnest.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. Measured partitioning coefficients for parent and alkyl polycyclic aromatic hydrocarbons in 114 historically contaminated sediments: Part 1. KOC values | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. benchchem.com [benchchem.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Degradation of multiple PAHs and co-contaminants by microbial consortia and their toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Status and Trends in the Concentrations of Polycyclic Aromatic Hydrocarbons (PAHs) in Shellfish and Sediment [oap.ospar.org]

- 19. researchgate.net [researchgate.net]

- 20. conservancy.umn.edu [conservancy.umn.edu]

- 21. researchgate.net [researchgate.net]

- 22. documents.thermofisher.com [documents.thermofisher.com]

Spectroscopic Profile of 1-Chloroanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1-Chloroanthracene (C₁₄H₉Cl), a substituted polycyclic aromatic hydrocarbon. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, and provides generalized experimental protocols relevant to these techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| 8.785 | s |

| 8.367 | d |

| 8.033 | m |

| 7.953 | d |

| 7.864 | d |

| 7.529 | m |

| 7.49 | m |

| 7.47 | m |

| 7.306 | t |

Note: Assignments are based on H-H and C-H COSY. The spectrum was recorded in CDCl₃.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm |

| 132.4 |

| 131.9 |

| 130.8 |

| 129.1 |

| 128.5 |

| 127.0 |

| 126.8 |

| 126.6 |

| 125.8 |

| 125.4 |

| 125.3 |

| 122.9 |

| 122.8 |

| 120.9 |

Note: The spectrum was recorded in CDCl₃.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description |

| 3050-3100 | C-H stretching (aromatic) |

| 1620 | C=C stretching (aromatic) |

| 1450 | C=C stretching (aromatic) |

| 880 | C-H out-of-plane bending |

| 740 | C-Cl stretching |

Note: Data is typically acquired using a KBr pellet or ATR technique.[2]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Ion |

| 212 | 100 | [M]⁺ |

| 214 | 33 | [M+2]⁺ |

| 176 | ~20 | [M-Cl]⁺ |

| 177 | ~15 | [M-HCl]⁺ |

Note: The presence of the [M+2]⁺ peak at approximately one-third the intensity of the molecular ion peak is characteristic of a monochlorinated compound.[3][4]

Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition: Standard pulse-acquire sequences are used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the aromatic region (typically 0-10 ppm), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.

Infrared (IR) Spectroscopy

KBr Pellet Method:

-

Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.

-

The mixture is placed in a pellet die and pressed under high pressure to form a transparent pellet.

-

The KBr pellet is then placed in the sample holder of an FTIR spectrometer for analysis. A background spectrum of a blank KBr pellet is recorded for baseline correction.

Attenuated Total Reflectance (ATR): A small amount of the solid this compound sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent (e.g., dichloromethane, hexane).

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

-

MS Analysis: The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer scans a mass range (e.g., 50-500 amu) to detect the molecular ion and its fragments.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

understanding the fluorescence properties of 1-Chloroanthracene

An In-depth Technical Guide to the Fluorescence Properties of 1-Chloroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by an anthracene (B1667546) backbone with a chlorine atom substituted at the 1-position.[1] Like its parent compound, anthracene, it is a fluorescent molecule, a property that makes it a candidate for applications such as fluorescent probes in chemical research and in organic electronics.[1] Understanding its specific fluorescence characteristics is crucial for leveraging its potential in these fields.

While this compound is known to be fluorescent, specific quantitative photophysical data is not extensively documented in readily available literature. This guide, therefore, provides a comprehensive overview of its expected fluorescence properties based on the well-characterized parent compound, anthracene, and established photophysical principles. Furthermore, it offers detailed experimental protocols for researchers to characterize these properties in the laboratory.

Core Fluorescence Principles and Expected Properties

Fluorescence is a multi-stage process involving the absorption of light at one wavelength and the subsequent emission of light at a longer wavelength. This phenomenon can be visualized using a Jablonski diagram.

Caption: Simplified Jablonski diagram illustrating molecular excitation and relaxation pathways.

Quantitative Fluorescence Parameters

The fluorescence of this compound can be described by several key parameters. The table below summarizes the known values for the parent compound, anthracene, and provides the theoretically expected properties for this compound.

| Parameter | Anthracene | This compound (Expected) | Rationale for Expectation |

| Excitation Max (λex) | ~356 nm | Similar to anthracene, potentially slightly red-shifted | The chloro-substituent is a weak auxochrome and is expected to have a minor effect on the absorption spectrum. |

| Emission Max (λem) | ~397 nm | Red-shifted compared to anthracene | The halogen substituent can slightly perturb the electronic states, often leading to a small bathochromic (red) shift in emission. |

| Quantum Yield (ΦF) | 0.27 (in ethanol)[2] | < 0.27 | Heavy-Atom Effect : The chlorine atom increases spin-orbit coupling, which promotes intersystem crossing (ISC) to the triplet state. This non-radiative pathway competes with fluorescence, thus lowering the quantum yield. |

| Fluorescence Lifetime (τF) | ~5.3 ns (in cyclohexane)[2] | < 5.3 ns | The increased rate of intersystem crossing provides an additional pathway for de-excitation of the singlet state, shortening its average lifetime. |

Solvent Effects (Solvatochromism)

Solvatochromism describes the change in a substance's color or spectral properties when dissolved in different solvents.[3] The polarity of the solvent can alter the energy levels of the ground and excited states of the fluorophore.[4] For aromatic hydrocarbons like this compound, increasing solvent polarity is expected to cause a bathochromic (red) shift in the fluorescence emission spectrum. This is due to the stabilization of the more polar excited state by polar solvent molecules. Researchers should expect to observe shifts to longer emission wavelengths when moving from non-polar solvents (e.g., cyclohexane) to polar solvents (e.g., ethanol, acetonitrile).

Key Photochemical Reaction: [4+4] Photodimerization

In the solid state, this compound is known to undergo a [4+4]-photodimerization reaction upon exposure to UV light. This process involves two molecules forming a cycloadduct, which disrupts the aromatic system and quenches fluorescence.

Caption: Reaction pathway for the solid-state photodimerization of this compound.

Experimental Protocols

Protocol 1: Measurement of Excitation and Emission Spectra

This protocol outlines the procedure to determine the optimal excitation and emission wavelengths of this compound using a spectrofluorometer.

-

Sample Preparation:

-

Prepare a dilute stock solution of this compound (~10⁻⁴ M) in a spectroscopic grade solvent (e.g., cyclohexane).

-

Prepare a working solution by diluting the stock solution to an absorbance of < 0.1 at the expected absorption maximum to avoid inner-filter effects.

-

Prepare a solvent-only blank.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Emission Spectrum Measurement:

-

Place the solvent blank in the sample holder and record a blank scan across the expected emission range (e.g., 370-600 nm) using an estimated excitation wavelength (e.g., 360 nm, based on anthracene).

-

Replace the blank with the sample cuvette.

-

Keeping the excitation wavelength fixed, scan across the emission range to record the fluorescence emission spectrum.

-

Subtract the blank spectrum from the sample spectrum. The wavelength of maximum intensity is the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined λem.

-

Scan the excitation monochromator across the expected absorption range (e.g., 300-400 nm).

-

The resulting spectrum should resemble the absorption spectrum, and the wavelength of maximum intensity is the excitation maximum (λex).

-

Protocol 2: Determination of Fluorescence Quantum Yield (ΦF)

The relative fluorescence quantum yield is determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. Anthracene (ΦF = 0.27 in ethanol) is an appropriate standard.

References

Electrophilic Substitution Reactions of 1-Chloroanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated electrophilic substitution reactions of 1-chloroanthracene. Due to a scarcity of direct literature on this specific substrate, this document extrapolates from the well-established principles of electrophilic aromatic substitution on the anthracene (B1667546) nucleus and the known directing effects of chloro substituents. The information presented herein is intended to serve as a predictive framework for researchers designing synthetic routes involving this compound.

Core Concepts: Regioselectivity in the Anthracene System

Anthracene's reactivity in electrophilic aromatic substitution is predominantly governed by the stability of the resulting carbocation intermediate, the sigma (σ) complex or arenium ion.[1] Attack at the 9- and 10-positions is overwhelmingly favored over the 1-, 2-, 3-, or 4-positions. This preference is attributed to the preservation of two intact benzene (B151609) rings in the σ-complex, which maximizes the retention of aromatic stabilization energy.[1][2] In contrast, attack at a terminal ring results in a less stable naphthalene-like intermediate.[1]

The introduction of a chloro substituent at the 1-position introduces competing electronic effects. The chlorine atom is an electron-withdrawing group via induction, which deactivates the entire aromatic system towards electrophilic attack. However, through resonance, it is an ortho-, para-director. In the context of the this compound molecule, this directing effect will influence the distribution of products among the possible substitution positions.

Predicted Regioselectivity of Electrophilic Attack on this compound

The chloro group at the 1-position is expected to direct incoming electrophiles to the ortho (2- and 9-positions) and para (4- and 10-positions) positions. Combining this with the intrinsic preference of the anthracene nucleus for substitution at the 9- and 10-positions, the primary products are anticipated to be the 1-chloro-9-substituted and 1-chloro-10-substituted anthracenes. Minor products resulting from substitution at the 2- and 4-positions may also be formed.

Caption: Predicted electrophilic attack pathways for this compound.

Key Electrophilic Substitution Reactions

The following sections detail the predicted outcomes and provide model experimental protocols for the nitration, halogenation, Friedel-Crafts acylation, and sulfonation of this compound. It is crucial to note that these protocols are based on general procedures for anthracene and may require optimization for this specific substrate.

Nitration

Nitration is expected to introduce a nitro group (-NO2) onto the anthracene core. The reaction typically proceeds via the nitronium ion (NO2+), generated from a mixture of concentrated nitric and sulfuric acids.[3]

Predicted Products and Conditions

| Reaction | Reagents | Typical Conditions | Major Products | Minor Products |

| Nitration | HNO₃, H₂SO₄ | 0-25°C | 1-Chloro-9-nitroanthracene, 1-Chloro-10-nitroanthracene | 1-Chloro-2-nitroanthracene, 1-Chloro-4-nitroanthracene |

Model Experimental Protocol: Nitration of this compound

-

In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound (1 equivalent) in glacial acetic acid.

-

Cool the flask in an ice bath to maintain a temperature of 20-25°C.

-

Slowly add a pre-mixed solution of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise with vigorous stirring.

-

Monitor the reaction temperature to ensure it does not exceed 30°C.

-

After the addition is complete, continue stirring for 1-2 hours at room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter the crude product, wash with water until neutral, and dry.

-

Purify the product mixture by column chromatography or recrystallization to separate the isomers.

This protocol is adapted from the nitration of anthracene.[4]

References

Methodological & Application

Application Notes and Protocols: 1-Chloroanthracene as a Fluorescent Probe in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroanthracene is a polycyclic aromatic hydrocarbon (PAH) that exhibits intrinsic fluorescence, making it a potential tool for cellular imaging. While its application as a direct fluorescent probe for visualizing specific cellular structures is not extensively documented, its role as a potent inhibitor of gap junctional intercellular communication (GJIC) is well-established.[1][2] This characteristic, combined with its fluorescence, allows for its use as a fluorescent modulator of cell-cell communication, enabling researchers to visualize its uptake and localization while studying its effects on this critical cellular process.

These application notes provide an overview of the potential uses of this compound in cell biology, with a focus on its application in studying GJIC. The provided protocols are based on established methodologies for assessing cell-cell communication and should be adapted and optimized for specific cell types and experimental conditions.

Physicochemical and Photophysical Properties

Table 1: Physicochemical and General Photophysical Properties of this compound and Related Anthracenes

| Property | Value / Description | Reference |

| Chemical Formula | C₁₄H₉Cl | [4] |

| Molecular Weight | 212.67 g/mol | [4] |

| Appearance | Solid, crystalline form | [3] |

| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, ethanol) | [3] |

| Excitation (Anthracene) | Typically in the UV-A range (e.g., ~360 nm in ethanol) | [5] |

| Emission (Anthracene) | Blue fluorescence (e.g., ~404 nm in ethanol) | [5] |

| Quantum Yield (Anthracene) | ~0.27 in ethanol | [6] |

| Fluorescence Lifetime (Anthracene) | ~5.3 ns in cyclohexane | [7] |